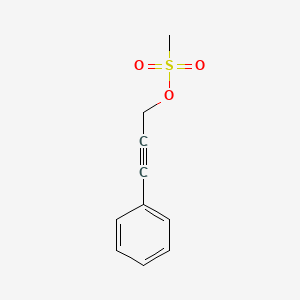
3-phenylprop-2-ynyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenylprop-2-ynyl methanesulfonate is an organic compound characterized by the presence of a phenyl group, a mesyloxy group, and a propyne moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-phenylprop-2-ynyl methanesulfonate can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-1-propyne with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the mesyl group attaching to the propyne moiety to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
3-phenylprop-2-ynyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The mesyloxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the triple bond can yield alkenes or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 1-phenyl-3-(substituted)-1-propyne derivatives.
Oxidation: Formation of 1-phenyl-3-(mesyloxy)-2-propanone.
Reduction: Formation of 1-phenyl-3-(mesyloxy)-1-propene or 1-phenyl-3-(mesyloxy)-propane.
Wissenschaftliche Forschungsanwendungen
3-phenylprop-2-ynyl methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-phenylprop-2-ynyl methanesulfonate involves its interaction with various molecular targets. The mesyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The phenyl group provides stability and can participate in π-π interactions, while the propyne moiety can undergo addition reactions, contributing to the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-3-(tosyloxy)-1-propyne: Similar structure but with a tosyloxy group instead of a mesyloxy group.
1-Phenyl-3-(bromo)-1-propyne: Contains a bromo group instead of a mesyloxy group.
1-Phenyl-3-(chloro)-1-propyne: Contains a chloro group instead of a mesyloxy group.
Uniqueness
3-phenylprop-2-ynyl methanesulfonate is unique due to the presence of the mesyloxy group, which is a good leaving group and enhances the compound’s reactivity in substitution reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Eigenschaften
Molekularformel |
C10H10O3S |
|---|---|
Molekulargewicht |
210.25 g/mol |
IUPAC-Name |
3-phenylprop-2-ynyl methanesulfonate |
InChI |
InChI=1S/C10H10O3S/c1-14(11,12)13-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,9H2,1H3 |
InChI-Schlüssel |
JIKURRKHUVXAJT-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCC#CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














